N'-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
Overview
Description
The compound “N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a complex organic molecule. It contains a methoxybenzo[d]thiazol-2-yl group, a 5,6-dihydro-1,4-dioxine group, and a carbohydrazide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the methoxy, benzo[d]thiazol-2-yl, and carbohydrazide groups could potentially make this compound reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be analyzed using various analytical techniques .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Researchers have developed synthetic routes to create a variety of heterocyclic compounds, including thiazolyl-, triazolyl-, and thiadiazolyl-derivatives, demonstrating the compound's versatility in organic synthesis. For example, thiosemicarbazides were reacted with aryl or alkyl isothiocyanates to produce derivatives with potential biological activities (Atta et al., 2002).
Biological Applications
- A study on the synthesis and antimicrobial activity of new thiazolidine-2,4-dione carboxamide and amino acid derivatives highlighted their efficacy against various bacterial and fungal strains, indicating the compound's potential as a scaffold for developing antimicrobial agents (Alhameed et al., 2019).
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and exhibited antioxidant and anticancer activity, underscoring the compound's utility in creating anticancer agents with improved efficacy (Tumosienė et al., 2020).
- Compounds derived from methyl 4-methoxybenzoate, including thiadiazole derivatives, were evaluated for their β-glucuronidase inhibitory activity, offering insights into their therapeutic potential for diseases where β-glucuronidase plays a role (Taha et al., 2019).
Mechanistic Insights and Computational Studies
- Density Functional Theory (DFT) and Monte Carlo simulation were utilized to assess the corrosion inhibition performance of certain carbohydrazide Schiff bases, providing a computational perspective on the compound's utility in materials science (Obot et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N’-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain . The compound has shown significant anti-inflammatory activity in vitro .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-18-8-3-2-4-10-11(8)14-13(21-10)16-15-12(17)9-7-19-5-6-20-9/h2-4,7H,5-6H2,1H3,(H,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTYXEZPPJAWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=COCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326183 | |
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851978-52-4 | |
Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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